Binding Affinity Comparison: JNJ-39220675 vs. Pitolisant, GSK189254, ABT-239, and PF-03654746
JNJ-39220675 binds to the human histamine H3 receptor with a Ki of 1.4 nM [1]. This affinity is approximately 8.8-fold lower (less potent) than that of pitolisant (Ki = 0.16 nM) [2], and approximately 10-fold lower than that of GSK189254 (Ki = 0.13 nM) [3]. However, JNJ-39220675 is more potent than ABT-239 (Ki = 0.447 nM) [4] and PF-03654746 (Ki = 2.3 nM) [5].
| Evidence Dimension | Binding Affinity (Ki) for Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | 1.4 nM |
| Comparator Or Baseline | Pitolisant: 0.16 nM; GSK189254: 0.13 nM; ABT-239: 0.447 nM; PF-03654746: 2.3 nM |
| Quantified Difference | 8.8-fold lower than pitolisant; 10-fold lower than GSK189254; 3.1-fold higher than ABT-239; 1.6-fold higher than PF-03654746 |
| Conditions | Displacement of [3H]-N-alpha-methylhistamine from human histamine H3 receptor expressed in C6 cells or SK-N-MC cells |
Why This Matters
Differences in binding affinity can influence the dose required for therapeutic effect and may impact the safety and tolerability profile of a compound.
- [1] Letavic, M. A., et al. (2010). Bioorg Med Chem Lett, 20(14), 4210-4. View Source
- [2] Ligneau, X., et al. (2007). J Pharmacol Exp Ther, 320(1), 365-75. View Source
- [3] Medhurst, A. D., et al. (2007). J Pharmacol Exp Ther, 321(3), 1032-45. View Source
- [4] Esbenshade, T. A., et al. (2005). J Pharmacol Exp Ther, 313(1), 165-75. View Source
- [5] Wager, T. T., et al. (2011). J Med Chem, 54(21), 7602-20. View Source
